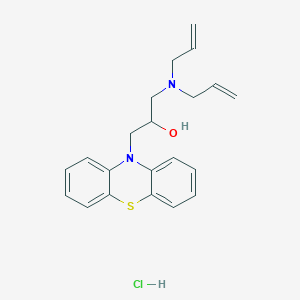

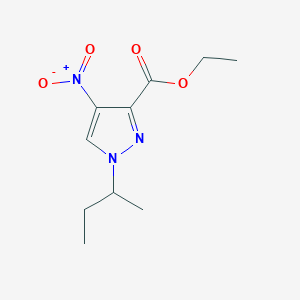

diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

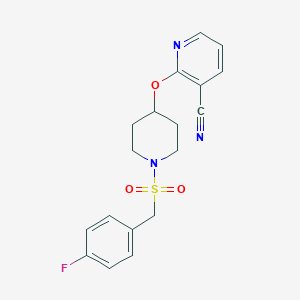

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1H-1,2,3-triazole core is often found in pharmaceuticals and agrochemicals due to its ability to bind to various enzymes and receptors in biological systems . The ethoxyphenyl and carboxylate groups attached to the triazole ring could potentially alter the compound’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The ethoxyphenyl and carboxylate groups could be introduced through subsequent functional group transformations .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The ethoxyphenyl and carboxylate groups would be attached to this central ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1H-1,2,3-triazole ring and the ethoxyphenyl and carboxylate groups. The triazole ring is known to participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, the presence of the ethoxyphenyl and carboxylate groups could impact the compound’s solubility, stability, and reactivity .科学的研究の応用

Palladium-Catalyzed C–H Ethoxycarbonylation

A study demonstrated the efficient palladium-catalyzed C–H ethoxycarbonylation of 2-aryl-1,2,3-triazoles using diethyl azodicarboxylate as the esterification reagent. This process yielded a variety of aryl esters containing 1,2,3-triazoles in moderate to good yields. The research also employed density functional theory calculations to deepen the mechanistic understanding of the process (Ruili Sang et al., 2018).

Herbicidal Activity

Novel compounds based on the structure of diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate were synthesized as inhibitors targeting imidazole glycerol phosphate dehydratase (IGPD) in plants. The synthesized compounds showed moderate to good herbicidal activities in both Petri dish culture and pot experiments. Two specific derivatives demonstrated effective herbicidal potency, highlighting the potential agricultural applications of these compounds (Yan Jin et al., 2015).

Synthetic Methodologies

Research has developed alternative and efficient synthetic routes to this compound and its derivatives. One study detailed the "click chemistry" approach for synthesizing fully substituted 1,2,3-triazoles, showcasing the versatility and efficiency of this methodology for generating a wide array of triazole-based compounds (J. Chen et al., 2010).

Anticorrosion Properties

Another interesting application involves the use of a novel triazole derivative as an anti-corrosion agent for mild steel in acidic environments. The compound demonstrated high inhibition efficiency, making it a promising candidate for corrosion protection. This study highlights the multifunctional nature of triazole derivatives in industrial applications (H. Rahmani et al., 2019).

Antibacterial Activity

Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, a related compound, was synthesized and evaluated for its antibacterial activity. The compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, underscoring the potential of triazole derivatives in the development of new antibacterial agents (Salaheddine Boukhssas et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

diethyl 1-(2-ethoxyphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-4-22-12-10-8-7-9-11(12)19-14(16(21)24-6-3)13(17-18-19)15(20)23-5-2/h7-10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOIMLUIZPMJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)